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Compound of Interest

Compound Name:
6-Chloro-3-iodo-1H-pyrazolo[4,3-

c]pyridine

Cat. No.: B578728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising heterocyclic system in

medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a

comparative analysis of the in vitro performance of various 6-Chloro-3-iodo-1H-pyrazolo[4,3-
c]pyridine analogs and other substituted pyrazolo[4,3-c]pyridines against relevant alternative

compounds. The data presented is compiled from peer-reviewed literature and is intended to

aid researchers in the evaluation and progression of this class of compounds.

Antiproliferative Activity
A significant body of research has focused on the antiproliferative effects of pyrazolo[4,3-

c]pyridine derivatives against various cancer cell lines. The following tables summarize the half-

maximal inhibitory concentrations (IC50) of representative analogs compared to established

anticancer agents.

Table 1: Antiproliferative Activity of 3,7-disubstituted Pyrazolo[3,4-c]pyridines[1][2]
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Compound
ID

3-
Substituent

7-
Substituent

A2058
(Melanoma)
IC50 (µM)

DU145
(Prostate)
IC50 (µM)

PC3
(Prostate)
IC50 (µM)

11a
3-

Fluorophenyl

4-

Methylpipera

zin-1-yl (on 1-

(4-

methoxybenz

yl))

>20 16.0 11.2

12a
3-

Fluorophenyl

4-

Methylpipera

zin-1-yl

3.0 4.8 4.2

Doxorubicin - - 0.08 0.12 0.21

Note: While compounds 11a and 12a are pyrazolo[3,4-c]pyridine isomers, their data provides

valuable insight into the potential of the broader pyrazolopyridine scaffold.

Table 2: Antiproliferative Activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Compoun
d ID

R1 R2 R3

K562
(Leukemi
a) GI50
(µM)

MV4-11
(Leukemi
a) GI50
(µM)

MCF-7
(Breast)
GI50 (µM)

Compound

A
Phenyl Phenyl

4-

Hydroxyph

enyl

1.2 0.8 2.5

Compound

B
Phenyl Phenyl

4-

Methoxyph

enyl

3.5 2.1 5.8

Imatinib - - - 0.025 0.03 >10
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Data for "Compound A" and "Compound B" are representative of the class of compounds

investigated, highlighting the potential for potent antiproliferative activity. Imatinib is a well-

established kinase inhibitor used in the treatment of leukemia.

Kinase Inhibitory Activity
Pyrazolo[4,3-c]pyridines have been investigated as inhibitors of various protein kinases, which

are key targets in oncology and other diseases.

Table 3: c-Met Kinase Inhibitory Activity of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Derivatives[3]

Compound ID R
c-Met IC50
(nM)

MKN45 Cell
Proliferation
IC50 (µM)

EBC-1 Cell
Proliferation
IC50 (µM)

8c

3-fluoro-4-

(morpholin-4-

yl)phenyl

68 1.5 2.3

Crizotinib - 8 0.02 0.05

Compound 8c demonstrates notable inhibitory activity against c-Met kinase.[3] Crizotinib is a

known c-Met inhibitor used as a benchmark.

Experimental Protocols
Antiproliferative MTT Assay
This assay is a colorimetric method used to assess cell viability.

Workflow of MTT Assay

Seed cells in 96-well plate Add test compounds Incubate for 48-72h Add MTT solution Incubate for 4h Add solubilization solution Measure absorbance at 570 nm

Click to download full resolution via product page
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Caption: Workflow of the MTT cell proliferation assay.

Detailed Protocol:

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and

allowed to attach overnight.

Compound Addition: The following day, the medium is replaced with fresh medium containing

various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also

included.

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere

with 5% CO2.

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

Formazan Formation: The plates are incubated for an additional 4 hours, during which viable

cells metabolize the MTT into purple formazan crystals.

Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO

or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan

crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The percentage of cell viability is calculated relative to the vehicle-treated control

cells.

In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Kinase Inhibition Assay Workflow

Prepare kinase reaction buffer Add kinase and test compound Pre-incubate Initiate reaction with ATP and substrate Incubate Stop reaction Detect signal (e.g., luminescence, fluorescence)
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Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (Example using a luminescence-based assay):

Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture

contains the kinase, a specific substrate peptide, and the test compound at various

concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL

BSA).

Pre-incubation: The kinase and the test compound are pre-incubated for a short period (e.g.,

10-15 minutes) at room temperature to allow for compound binding.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP

concentration is typically close to its Km value for the specific kinase.

Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at room

temperature or 30°C.

Reaction Termination and Detection: A detection reagent (e.g., ADP-Glo™ Kinase Assay) is

added to simultaneously stop the kinase reaction and measure the amount of ADP produced,

which is directly proportional to the kinase activity. The luminescence is read on a plate

reader.

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition

against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-

response curve.

Signaling Pathway Context
The antiproliferative and kinase inhibitory activities of pyrazolo[4,3-c]pyridine analogs are often

linked to their modulation of key cellular signaling pathways, such as the c-Met signaling

pathway, which is crucial in cell proliferation, survival, and migration.

Simplified c-Met Signaling Pathway
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Caption: Inhibition of the c-Met signaling pathway by pyrazolo[4,3-c]pyridine analogs.
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This guide provides a snapshot of the in vitro evaluation of pyrazolo[4,3-c]pyridine analogs.

Further research, including comprehensive structure-activity relationship (SAR) studies,

selectivity profiling, and in vivo efficacy and safety assessments, is necessary to fully elucidate

the therapeutic potential of this promising class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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